1-Methylpiperazine
Overview
Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
1-Methylpiperazine is a N-methylpiperazine.
Mechanism of Action
Target of Action
1-Methylpiperazine is a versatile organic compound with diverse applications, particularly in the pharmaceutical industry . It plays a pivotal role in the synthesis of various bioactive compounds. For instance, it’s incorporated into quinacrine analogs to enhance anti-prion activity by improving potency and binding affinity to target proteins . In the realm of antitumor agents, this compound is utilized in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression .
Mode of Action
As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . This unique structure and reactivity make it a valuable component in the development of new therapeutic compounds . For instance, in the synthesis of anti-prion agents, the introduction of this compound into the quinacrine structure led to the development of promising analogs with enhanced anti-prion activities .
Pharmacokinetics
It’s worth noting that the inclusion of this compound in the structure of certain compounds has been shown to facilitate the attainment of desirable drug-like properties . For instance, certain analogs displayed permeabilities within the range of central nervous system (CNS) permeant candidates .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compound it’s incorporated into. For instance, in the context of anti-prion agents, analogs incorporating this compound exhibited improved potency and activity across different prion-infected murine cell models compared to quinacrine itself . Furthermore, they demonstrated greater binding affinities for a human prion protein fragment .
Action Environment
It’s worth noting that this compound has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments , suggesting that it may exhibit different properties under different environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Methylpiperazine acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a pivotal role in the synthesis and functionalization of various bioactive compounds, enhancing their activities and drug-like potential .
Cellular Effects
This compound has been found to have significant applications in the pharmaceutical industry. It has been used in the preparation of compounds that inhibit crucial protein kinases involved in cancer progression, showing promise as effective antitumor drugs . Furthermore, it has demonstrated anti-nociceptive and anti-inflammatory effects in animal models .
Molecular Mechanism
As a functional group-containing compound, this compound acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . It plays a key role in the synthesis of various bioactive compounds, enhancing their activities and drug-like potential .
Temporal Effects in Laboratory Settings
This compound is considered stable under normal conditions, but it can react with strong oxidizing agents or acids . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent anti-nociceptive and anti-inflammatory effects . For instance, it decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
Transport and Distribution
Given its solubility in water and common organic solvents , it is likely to be distributed widely in the body.
Properties
IUPAC Name |
1-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021898 | |
Record name | 1-Methylpiperazine | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Methylpiperazine | |
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Vapor Pressure |
3.0 [mmHg] | |
Record name | 1-Methylpiperazine | |
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CAS No. |
109-01-3 | |
Record name | 1-Methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-01-3 | |
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Record name | 1-Methylpiperazine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013 | |
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Record name | 1-Methylpiperazine | |
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Record name | 1-Methylpiperazine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195 | |
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Record name | Piperazine, 1-methyl- | |
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Record name | 1-Methylpiperazine | |
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Record name | 1-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309 | |
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Record name | N-METHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1-Methylpiperazine is C5H12N2, and its molecular weight is 100.16 g/mol. [] [https://www.semanticscholar.org/paper/4153f41ed1c9480d2798a12e3618a33de432ab57]
ANone: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy can be used to determine the structure and purity of this compound. The assignment of chemical shifts to specific protons and carbons in the piperazine ring is facilitated by comparison with model compounds like piperazine. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3] A DEPT experiment can distinguish between methyl and methylene groups in the molecule. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3]
- IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in this compound. [] [https://www.semanticscholar.org/paper/78c29adc90d6d0577169c111e9f26ac273ded0c3]
- Mass Spectrometry: Mass spectrometry techniques such as GC-MS and LC-MS can be used to determine the molecular weight and identify characteristic fragmentation patterns of this compound. [] [https://www.semanticscholar.org/paper/389135d365251dbdc54e9aeaf0a55334013092ab]
ANone: this compound exhibits different reactivity and solubility in various solvents, influencing its applications:
- Acetonitrile: this compound acts as a nucleophile in SNAr reactions with aryl halides like 4-fluoronitrobenzene in acetonitrile. [] [https://www.semanticscholar.org/paper/0548106e3d4907b2811411f1d01e4ef50082db28] The reaction kinetics are influenced by the solvent's ability to stabilize intermediates.
- Water: this compound readily dissolves in water and forms salts with various acids, including tetrasulfidotungstate and dihydrogen phosphate. [, ] [https://www.semanticscholar.org/paper/5730a0dc681ea020b1fc01f26abb5b6dd463ba9c, https://www.semanticscholar.org/paper/9322b945ac00210482298c062511b0f6286662da] The resulting salts often exhibit hydrogen bonding networks, impacting their crystal structures and properties.
A: Yes, this compound can act as a base catalyst in organic reactions. For example, in the SNAr reaction between 4-fluoronitrobenzene and this compound in acetonitrile, a second molecule of this compound participates in a rate-limiting proton transfer step, driving the reaction forward. [] [https://www.semanticscholar.org/paper/0548106e3d4907b2811411f1d01e4ef50082db28]
A: Yes, density functional theory (DFT) calculations have been employed to study the chemoselectivity and stereospecificity of Michael addition reactions involving this compound and β-hydroxyparthenolides. [] [https://www.semanticscholar.org/paper/24dc01058d733cedcfb75d3e083cae05ed005c7b] These calculations, performed at the B3LYP/6-31G(d,p) level of theory, provided insights into reaction mechanisms and helped rationalize experimental observations.
A: Studies on dexrazoxane analogs, which share structural similarities with this compound, have shown that even minor modifications, like methylation, can significantly impact their cardioprotective effects. [] [https://www.semanticscholar.org/paper/2bccc43d8f40371081b8febe416ecb504dddd5b8] This highlights the importance of specific structural features for biological activity.
A: Research on the nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines with this compound revealed that bulky substituents on the pyridine ring, specifically at the 3-position, can direct the reaction towards the less sterically hindered 6-position. [] [https://www.semanticscholar.org/paper/7543313d6f736d8eed9d1a7c87c161cbeba70ab8] This regioselectivity is influenced by the steric interactions between the substituent and the incoming nucleophile.
A: this compound can be effectively quantified using gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation and identification of this compound in complex mixtures, even in the presence of structurally similar compounds like dimethoxybenzyl-N-methylpiperazines. [] [https://www.semanticscholar.org/paper/4153f41ed1c9480d2798a12e3618a33de432ab57]
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